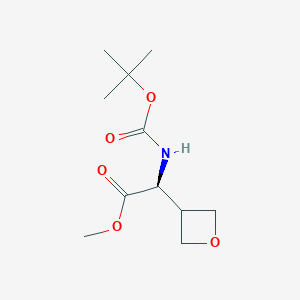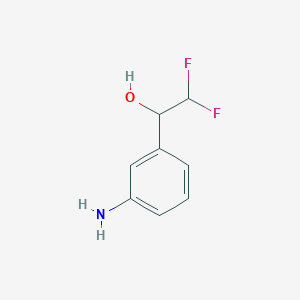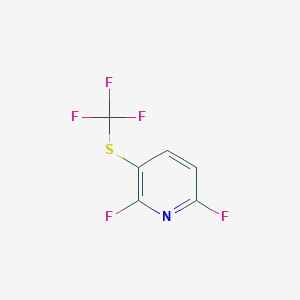
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, 95% (MTBA) is an organic compound that is widely used in scientific research. It is a versatile and useful reagent for many chemical and biochemical reactions. MTBA has many applications in the laboratory, and its properties make it an ideal reagent in organic synthesis.
作用机制
MTBA acts as a leaving group in organic synthesis. It is a nucleophilic reagent and reacts with electrophiles to form new covalent bonds. The reaction is reversible and can be used to synthesize a variety of compounds. The reaction is also used in the synthesis of peptides, proteins, and other organic compounds.
Biochemical and Physiological Effects
MTBA has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have an inhibitory effect on the production of nitric oxide, a compound involved in inflammation. In addition, MTBA has been shown to reduce the activity of enzymes involved in the production of free radicals.
实验室实验的优点和局限性
MTBA has a number of advantages and limitations for laboratory experiments. One advantage is that it is a stable reagent and is not easily degraded. It is also highly soluble in a variety of organic solvents, making it ideal for use in a variety of laboratory applications. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that MTBA is a toxic compound and should be handled with care.
未来方向
There are a number of potential future directions for MTBA. One potential direction is the development of new synthetic methods for its use in the synthesis of peptides, proteins, and other organic compounds. In addition, further research could be conducted to explore its potential for use in drug discovery and development. Finally, further studies could be conducted to explore its potential uses in the synthesis of polymers materials and in the production of nanomaterials.
合成方法
MTBA is synthesized through a process known as the Mitsunobu reaction. This reaction involves the use of a tert-butyloxycarbonyl (Boc) protecting group, an oxetan-3-yl leaving group, and a phosphine catalyst to form MTBA. The reaction is carried out in the presence of an organic solvent such as dichloromethane or dimethyl sulfoxide (DMSO). The reaction is simple and efficient, and yields high yields of MTBA.
科学研究应用
MTBA is used in a variety of scientific research applications. It is used for the synthesis of peptides, proteins, and other organic compounds. It is also used in the synthesis of small molecules, such as drugs and other bioactive compounds. MTBA is also used in the synthesis of nucleotides and in the synthesis of complex natural products. In addition, it is used in the preparation of organometallic compounds and in the synthesis of polymers materials.
属性
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEKGWYJXBGAMG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)




![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)


![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)


![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)